molecular formula C13H9NO6S B2719894 4-Formylphenyl 3-nitrobenzenesulfonate CAS No. 1334304-62-9

4-Formylphenyl 3-nitrobenzenesulfonate

Cat. No.: B2719894
CAS No.: 1334304-62-9
M. Wt: 307.28
InChI Key: CQHVYKWIIJFDTG-UHFFFAOYSA-N
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Description

“4-Formylphenyl 3-nitrobenzenesulfonate” is a chemical compound with the molecular formula C13H9NO6S . It has an average mass of 307.279 Da and a monoisotopic mass of 307.015045 Da .


Synthesis Analysis

The synthesis of compounds related to “this compound” has been studied. For instance, novel phenylcarbamates with isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide, and pyridine moieties were synthesized by [3+2]-cycloaddition and condensation reactions of 4-formylphenyl-N-phenylcarbamate .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the sources retrieved, related compounds have been studied. For example, 4-formylphenyl-N-phenylcarbamate has been used in [3+2]-cycloaddition and condensation reactions to synthesize novel phenylcarbamates .

Scientific Research Applications

Organic Synthesis and Catalysis

"4-Formylphenyl 3-nitrobenzenesulfonate" plays a role in synthesizing novel organic compounds and intermediates. In one study, novel formazans were synthesized by coupling reactions involving "this compound" derivatives, showcasing its utility in constructing complex organic frameworks with potential applications in dye and pigment synthesis, as well as in sensing applications (Toy, Tanak, & Şenöz, 2020). Another application involves its use in ruthenium-catalyzed reduction processes, where "this compound" derivatives acted as substrates in the efficient conversion of nitroarenes to aminoarenes, highlighting its potential in pharmaceutical synthesis and industrial chemistry (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Material Science and Surface Chemistry

The compound has been explored for modifying surfaces and creating functional materials. Research demonstrates its utility in grafting nitrophenyl groups onto carbon or metallic surfaces, suggesting applications in surface modification, sensor development, and nanotechnology without requiring electrochemical induction (Adenier, Cabet-Deliry, Chaussé, Griveau, Mercier, Pinson, & Vautrin-Ul, 2005).

Analytical and Bioanalytical Chemistry

"this compound" and its derivatives find applications in analytical chemistry, especially in enhancing detection sensitivity. For example, derivatization with "this compound" derivatives has been shown to significantly increase the detection responses of estrogens in biological fluids, offering a valuable tool for clinical diagnosis and biomedical research (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).

Photoreactivity and Photochemistry

The photoreactive nature of "this compound" derivatives is leveraged in studies focusing on the photochemistry of azo compounds. These studies explore the photochemical decomposition reactions of derivatives on silver island films, providing insights into reaction mechanisms and potential applications in photolithography, photoresists, and the development of light-sensitive materials (Franzke & Wokaun, 1992).

Properties

IUPAC Name

(4-formylphenyl) 3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-9-10-4-6-12(7-5-10)20-21(18,19)13-3-1-2-11(8-13)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHVYKWIIJFDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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